molecular formula C30H32N4O5S B460325 propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,5-dimethoxyphenyl)-4H-pyran-3-carboxylate CAS No. 445384-31-6

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,5-dimethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No. B460325
CAS RN: 445384-31-6
M. Wt: 560.7g/mol
InChI Key: PTUMVTDHAWPWND-UHFFFAOYSA-N
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Description

Propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,5-dimethoxyphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C30H32N4O5S and its molecular weight is 560.7g/mol. The purity is usually 95%.
BenchChem offers high-quality propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,5-dimethoxyphenyl)-4H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,5-dimethoxyphenyl)-4H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Development

This compound exhibits a complex structure, indicative of a synthetic molecule with potential pharmaceutical applications. Its structure suggests it could be involved in the development of drugs targeting specific biological pathways. Research on similar compounds has focused on the design and synthesis of molecules with specific biological activities, such as kinase inhibition or enzyme modulation. For example, compounds with pyran and pyridine moieties have been extensively studied for their potential as therapeutic agents in treating various diseases due to their ability to interact with biological targets selectively. Studies have demonstrated the versatility of pyrazolo[3,4-b]pyridine as a scaffold in kinase inhibitor design, highlighting the scaffold's ability to bind to the hinge region of kinases, a common interaction in many drug candidates (Wenglowsky, 2013).

Organic and Medicinal Chemistry

The presence of cyano, amino, and sulfanyl groups within this compound's structure suggests reactivity that could be exploited in the synthesis of novel organic molecules. Such functional groups are key in the development of new reactions and methodologies in organic synthesis, potentially leading to the discovery of novel therapeutic agents or materials. For instance, the amino and cyano groups are frequently utilized in the construction of heterocyclic compounds, which are foundational elements in many pharmaceuticals and agrochemicals. The synthesis of heterocycles using propargylic alcohols as reactants indicates the type of innovative approaches being explored in organic chemistry to develop complex molecules (Mishra, Nair, & Baire, 2022).

Heterocyclic Chemistry

The compound's structure, containing multiple heterocyclic rings, suggests its relevance in heterocyclic chemistry research. Heterocyclic compounds are crucial in the design of drugs with a broad range of biological activities. Research in this area often focuses on the synthesis and functionalization of heterocycles to explore their pharmacological potential. For example, pyrazolo[3,4-b]pyridine derivatives have been reviewed for their utility in kinase inhibition, demonstrating the critical role of such scaffolds in medicinal chemistry (Wenglowsky, 2013).

properties

IUPAC Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,5-dimethoxyphenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-17(2)38-30(35)27-25(16-40-29-20(14-31)10-18-8-6-5-7-9-24(18)34-29)39-28(33)23(15-32)26(27)19-11-21(36-3)13-22(12-19)37-4/h10-13,17,26H,5-9,16,33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUMVTDHAWPWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(OC(=C(C1C2=CC(=CC(=C2)OC)OC)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,5-dimethoxyphenyl)-4H-pyran-3-carboxylate

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